4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-BR-2-(((3-(3-ETHOXYPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 4-BR-2-(((3-(3-ETHOXYPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL typically involves a multi-step process. The starting materials are often commercially available or can be synthesized using standard organic synthesis techniques. The key steps in the synthesis include the formation of the triazole ring and the subsequent functionalization of the phenol group. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-BR-2-(((3-(3-ETHOXYPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-BR-2-(((3-(3-ETHOXYPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. For example, in cancer cells, it may inhibit enzymes involved in cell division, leading to reduced cell proliferation and tumor growth.
Comparison with Similar Compounds
4-BR-2-(((3-(3-ETHOXYPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simpler triazole compound with broad-spectrum antifungal activity.
3-Amino-1,2,4-triazole: Known for its herbicidal properties.
5-Mercapto-1,2,4-triazole: Similar to the compound , it has applications in corrosion inhibition and as a building block for pharmaceuticals.
The uniqueness of 4-BR-2-(((3-(3-ETHOXYPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
613249-59-5 |
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Molecular Formula |
C17H15BrN4O2S |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4O2S/c1-2-24-14-5-3-4-11(9-14)16-20-21-17(25)22(16)19-10-12-8-13(18)6-7-15(12)23/h3-10,23H,2H2,1H3,(H,21,25)/b19-10+ |
InChI Key |
ABSGYRXSWQWTDZ-VXLYETTFSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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